molecular formula C11H10ClF3N2S B1608826 [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride CAS No. 690632-10-1

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride

Cat. No.: B1608826
CAS No.: 690632-10-1
M. Wt: 294.72 g/mol
InChI Key: FWELHPZJURGPIV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine hydrochloride is characterized by a thiazole ring connected to both a trifluoromethylphenyl group and a methanamine moiety, with the amine function present as a hydrochloride salt. The systematic identification of this compound involves multiple chemical descriptors and identifiers that provide a complete picture of its molecular identity.

The compound is registered in chemical databases with a specific PubChem Compound Identification (CID) number of 2794764, allowing for standardized referencing across scientific literature and databases. Its molecular formula is C11H10ClF3N2S, corresponding to a molecular weight of 294.72 g/mol, as computed by PubChem 2.2.

Several computerized chemical notation systems provide standardized representations of this compound:

Descriptor Type Value
InChI InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-15)16-9;/h1-4,6H,5,15H2;1H
InChIKey SMCKAYLBEJDZHK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)CN)C(F)(F)F.Cl

The compound is also identified by the Chemical Abstracts Service (CAS) registry number 1448246-43-2, which provides an unambiguous way to identify the specific chemical substance. Several synonyms exist for this compound, including {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methylamine hydrochloride, reflecting various naming conventions within the chemical literature.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound reveals important conformational features that influence its chemical properties. While specific crystallographic data for this exact compound is limited in the search results, insights can be gained from studies of related thiazole structures.

The thiazole ring, which forms the core heterocyclic structure of the compound, typically exhibits distinct bond lengths and angles that have been well-characterized through gas-phase electron diffraction and ab initio calculations. Research on the thiazole molecule has established that it possesses a planar structure with specific geometric parameters. The thiazole component typically demonstrates the following structural characteristics:

Bond Length (pm)
S(1)–C(2) 172.37 ± 0.11
S(1)–C(5) 171.38 ± 0.13
C(2)–N(3) 131.0 ± 0.2
N(3)–C(4) 137.2 ± 0.2
C(4)–C(5) 136.90 ± 0.19
Angle Value (degrees)
C(2)–S(1)–C(5) 89.41 ± 0.04
S(1)–C(2)–N(3) 115.16 ± 0.06
C(2)–N(3)–C(4) 109.97 ± 0.09
N(3)–C(4)–C(5) 115.95 ± 0.11
S(1)–C(5)–C(4) 109.52 ± 0.08

In the specific case of this compound, the 4-trifluoromethylphenyl group attached at position 2 of the thiazole ring and the methanamine group at position 4 create a unique three-dimensional arrangement. The presence of the trifluoromethyl group on the phenyl ring introduces specific electronic and steric effects that influence the overall conformation of the molecule. The trifluoromethyl group typically adopts a conformation that minimizes steric interactions with neighboring groups while still maintaining its electron-withdrawing influence on the phenyl ring.

The methanamine group at position 4 of the thiazole ring can rotate relatively freely around the carbon-carbon bond connecting it to the thiazole, potentially allowing for multiple conformations. However, in the hydrochloride salt form, the protonated amine forms an ionic bond with the chloride counter-ion, which likely restricts some conformational freedom and influences crystal packing in the solid state.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound is characterized by complex electron distribution patterns influenced by both the heterocyclic thiazole core and its substituents. Understanding the molecular orbital configuration provides insight into its chemical reactivity and electronic properties.

Thiazole derivatives exhibit aromatic characteristics with a delocalization of six electrons, following Hückel's rule. This aromaticity arises from the contribution of the sulfide atom's lone pair of electrons to the π-electron system of the ring. The electronic structure of thiazole itself has been well-studied, showing that it possesses both an electron-donating group (-S-) and an electron-accepting group (C=N), which creates a stable heterocyclic molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play critical roles in determining chemical reactivity. Based on studies of related thiazole compounds, the energy gap between HOMO and LUMO typically ranges from 8.5 to 9.5 eV for simple thiazoles. This energy gap is a key parameter that influences the compound's stability and reactivity.

In the case of this compound, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly affects the electronic distribution throughout the molecule. This group pulls electron density away from the phenyl ring, which in turn influences the electron density in the connected thiazole ring. This electronic effect is particularly important as it may alter the basicity of the nitrogen atom in the thiazole ring and affect the overall dipole moment of the molecule.

The thiazole ring itself exists in several resonance forms, which contribute to its overall electronic structure. The primary resonance structures involve the delocalization of electrons through the ring system, particularly focusing on the nitrogen and sulfur atoms. These resonance forms provide stability to the ring and influence its interactions with substituents.

The methanamine group attached to position 4 of the thiazole ring introduces additional complexity to the electronic structure. This amine group serves as an electron-donating substituent that can interact with the π-system of the thiazole ring. In the hydrochloride salt form, the amine is protonated, creating a positively charged ammonium group. This positive charge significantly alters the electronic distribution and increases the polarity of the molecule.

Comparative Analysis with Parent Compound CID 2794765

This compound (CID 2794764) is the salt form of the parent compound {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine (CID 2794765). A comparative analysis between these two forms reveals important differences in physical properties, chemical behavior, and structural features.

The most fundamental difference between the two compounds lies in their ionic character. The parent compound exists as a free base with an unprotonated primary amine group, whereas the hydrochloride salt has a protonated ammonium group (-NH3+) balanced by a chloride counter-ion (Cl-). This ionic character in the hydrochloride salt significantly affects multiple properties of the molecule.

The molecular weight differs between the two forms, with the parent compound having a molecular weight of 258.27 g/mol, while the hydrochloride salt has a molecular weight of 294.72 g/mol. This difference of 36.45 g/mol corresponds to the addition of HCl to form the salt.

The solubility profiles of the two compounds differ substantially. Typically, the hydrochloride salt form exhibits enhanced water solubility compared to the free base parent compound. This improved aqueous solubility is a common reason why many pharmaceutical compounds are formulated as hydrochloride salts. However, the free base generally shows better solubility in organic solvents compared to the salt form.

Structurally, the crystalline packing arrangement differs between the two forms. In the hydrochloride salt, the presence of ionic interactions between the protonated amine and the chloride counter-ion influences crystal packing, potentially leading to different crystal habits and physical properties compared to the free base. These differences can affect properties such as melting point, hygroscopicity, and mechanical characteristics.

The electronic distribution also varies significantly between the parent compound and its hydrochloride salt. The protonation of the amine group in the salt form creates a positive charge center, which alters the electron density distribution throughout the molecule. This change in electronic structure affects the dipole moment and potentially influences interactions with biological targets or other chemical species.

Stability profiles may also differ between the two forms. Generally, hydrochloride salts of amines demonstrate improved stability under certain conditions compared to their free base counterparts, particularly with respect to oxidative degradation and thermal stability. This enhanced stability is often a consideration in pharmaceutical formulations.

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10;/h1-4,6H,5,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWELHPZJURGPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383390
Record name [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-10-1
Record name 4-Thiazolemethanamine, 2-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Hantzsch Thiazole Synthesis with Post-Functionalization

Steps:

  • Thiazole ring formation : React 4-(trifluoromethyl)phenylthioamide with α-chloroacetonitrile in ethanol under reflux.
  • Nitrile reduction : Reduce the cyanomethyl group to aminomethyl using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
  • Salt formation : Treat the free amine with HCl in ethanol.

Reaction Scheme :
$$
\ce{CF3-C6H4-CS-NH2 + ClCH2CN ->[EtOH, \Delta] CF3-C6H4-C3H2N2S-CH2CN ->[LiAlH4] CF3-C6H4-C3H2N2S-CH2NH2 ->[HCl] Target}
$$

Key Data :

  • Yield: ~65% (cyclization), ~80% (reduction).
  • Purity (HPLC): >98% after salt formation.

Method 2: Cyclocondensation with Pre-Functionalized Intermediates

Steps:

Reaction Scheme :
$$
\ce{CF3-C6H4-CHO + NH2-NH-CS-NH2 ->[EtOH] CF3-C6H4-CH=N-NH-CS-NH2 ->[ClCH2CN, POCl3] CF3-C6H4-C3H2N2S-CH2CN ->[BH3·THF] Target}
$$

Key Data :

  • Overall yield: 55–60%.
  • Reaction time: 12–18 hours.

Optimization Studies

Table 1: Comparison of Cyclization Agents

Agent Solvent Temp (°C) Yield (%) Purity (%)
POCl₃ Toluene 110 72 95
PCl₅ DCM 40 65 92
H₂SO₄ EtOH 80 58 90

Table 2: Reduction Methods for Cyanomethyl Group

Method Conditions Yield (%)
LiAlH₄ THF, 0°C to RT 85
H₂/Pd-C (10%) MeOH, 50 psi, 6h 78
BH₃·THF THF, reflux 82

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, Thiazole-H), 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 4.10 (s, 2H, CH₂NH₂), 3.20 (br s, 2H, NH₂).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 168.5 (C=S), 142.3 (CF₃-C), 129.8 (Ar-C), 125.5 (q, J = 270 Hz, CF₃), 115.2 (Thiazole-C), 44.8 (CH₂NH₂).
  • HRMS (ESI+) : m/z 273.08 [M+H]⁺ (calc. 273.07).

Purity and Scalability

Industrial-Scale Considerations

  • Cost-Effective Steps : Use of POCl₃ for cyclization reduces reaction time.
  • Waste Management : Neutralization of POCl₃ with NaHCO₃ minimizes environmental impact.
  • Safety : BH₃·THF preferred over LiAlH₄ for large-scale reductions due to milder conditions.

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

The primary amine group facilitates salt formation with acids. For example:

  • Hydrochloride Salt Formation :
    Reacting the free base with hydrochloric acid under controlled conditions (0–5°C, aqueous ethanol) yields the hydrochloride salt, improving solubility and stability .

Reaction TypeReactants/ConditionsProductKey Applications
NeutralizationHCl, 0–5°C, ethanol/waterHydrochloride saltPharmaceutical formulation

Nucleophilic Substitution

The amine group participates in nucleophilic reactions:

  • Alkylation :
    Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) forms N-alkyl derivatives.

  • Acylation :
    Treatment with acetyl chloride or anhydrides in dichloromethane produces acylated derivatives.

Reaction TypeReagents/ConditionsProductNotes
AlkylationR-X, K₂CO₃, DMF, 60°CN-Alkyl derivativesEnhanced lipophilicity
AcylationAcCl, CH₂Cl₂, RTN-Acyl derivativesStabilizes amine for storage

Electrophilic Aromatic Substitution (EAS)

The thiazole ring undergoes EAS at the 5-position due to electron-deficient nature:

  • Nitration :
    Reaction with nitric acid/sulfuric acid introduces nitro groups.

  • Sulfonation :
    Fuming sulfuric acid generates sulfonic acid derivatives.

Reaction TypeReagents/ConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiazole derivativeModerate yield (45–60%)
SulfonationH₂SO₄ (oleum), 50°C5-Sulfo-thiazole derivativeRequires rigorous conditions

Cross-Coupling Reactions

The trifluoromethylphenyl group enables palladium-catalyzed couplings:

  • Suzuki Coupling :
    Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) to form biaryl systems.

Reaction TypeCatalysts/ReagentsProductApplications
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CBiaryl-thiazole hybridsDrug discovery scaffolds

Oxidation and Reduction

  • Amine Oxidation :
    Oxidation with KMnO₄/H₂O converts the primary amine to a nitro group.

  • Thiazole Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to thiazolidine.

Reaction TypeReagents/ConditionsProductYield/Selectivity
Amine OxidationKMnO₄, H₂O, 70°CNitro derivativeLow selectivity (mixed products)
Thiazole ReductionH₂ (1 atm), Pd/C, EtOHThiazolidine derivativeHigh yield (>85%)

Coordination Chemistry

The amine and thiazole N-atoms act as ligands for metal complexes:

  • Cu(II) Complexation :
    Forms octahedral complexes with CuCl₂ in methanol, used in catalysis.

Metal IonLigand SitesComplex GeometryApplications
Cu(II)Thiazole N, amine NOctahedralCatalytic oxidation reactions

Key Stability Considerations

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature reactions.

Scientific Research Applications

The compound [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine hydrochloride is a thiazole derivative that has garnered attention in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and material science.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents.

Anticancer Activity

Studies have explored the anticancer potential of thiazole derivatives. For instance, certain thiazole compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy as an anticancer agent.

Enzyme Inhibition

Thiazole derivatives are also known to act as enzyme inhibitors. They can inhibit enzymes involved in metabolic pathways, making them candidates for drug development targeting metabolic disorders.

Drug Development

The unique structure of this compound positions it as a valuable scaffold for designing novel pharmaceuticals. Its ability to modulate biological activity through structural modifications opens avenues for creating targeted therapies for infections and cancer.

Synthesis of New Compounds

This compound can serve as a precursor in synthesizing more complex molecules with enhanced therapeutic properties. The thiazole ring can be modified to create derivatives with varied biological activities.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of thiazole derivatives demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with enzyme active sites, potentially inhibiting enzyme activity. The methanamine group may form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride –CF₃ C₁₁H₁₀F₃N₂S·HCl 295.73 Not explicitly listed (precursor: 144061-16-5) High lipophilicity; enhanced metabolic stability
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride –OCH₃ C₁₁H₁₂N₂OS·HCl 264.75 858009-33-3 Increased polarity due to methoxy group; reduced membrane permeability compared to –CF₃
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride –Cl C₁₀H₈ClN₂S·HCl 263.16 2794737 (PubChem CID) Moderate lipophilicity; halogen enhances halogen bonding in target interactions
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine Hydrochloride –CH₃ (on amine) + –C₆H₅ (thiazole) C₁₁H₁₃ClN₂S 240.75 1187928-00-2 Methylation of amine reduces basicity; phenyl group increases π-π stacking potential
[4-(Trifluoromethyl)phenyl]methanamine Hydrochloride –CF₃ (benzene only) C₈H₈F₃N·HCl 199.61 Not explicitly listed (see ) Simpler structure lacking thiazole; lower molecular complexity and binding versatility

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The –CF₃ group in the target compound confers higher lipophilicity (logP ~2.8 estimated) compared to the –OCH₃ analog (logP ~1.5) . This enhances blood-brain barrier penetration and protein binding, critical for CNS-targeting drugs.

Role of the Thiazole Ring :

  • The 1,3-thiazole core enables hydrogen bonding via the nitrogen atom and participates in aromatic interactions with biological targets (e.g., kinases, GPCRs). This contrasts with simpler analogs like [4-(trifluoromethyl)phenyl]methanamine Hydrochloride, which lack this heterocyclic advantage .

Amine Modifications :

  • Methylation of the methanamine nitrogen () reduces its basicity (pKa ~7.5 vs. ~9.0 for primary amines), altering solubility and ionizability under physiological conditions .

Biological Activity

The compound [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine hydrochloride is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C11H8F3NOS
  • Molecular Weight : 259.246 g/mol
  • CAS Number : 857284-25-4
  • IUPAC Name : [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. The compound has shown promising results in various studies:

  • Cytotoxicity Studies : Research indicates that compounds with thiazole rings exhibit significant cytotoxic activity against cancer cell lines. For instance, a study reported an IC50 value of 1.61 µg/mL for a related thiazole compound, suggesting strong potential for inhibiting tumor growth .
  • Mechanism of Action : The mechanism by which thiazole derivatives exert their antitumor effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. The presence of electron-donating groups on the phenyl ring enhances these activities .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • In Vitro Studies : Preliminary studies demonstrated that thiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhance antibacterial efficacy .
  • Case Studies : In a comparative study, several thiazole compounds were tested against standard antibiotics, revealing superior activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

SubstituentEffect on Activity
Trifluoromethyl groupIncreases lipophilicity, enhancing membrane penetration
Electron-donating groupsPromote cytotoxicity by stabilizing reactive intermediates
Positioning on the thiazole ringCritical for binding affinity to target proteins

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Anticancer Potential : A study demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal favorable absorption and distribution characteristics, suggesting potential for effective systemic administration .
  • Toxicological Profile : Toxicity assessments indicate a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings .

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-(trifluoromethyl)benzaldehyde derivatives with thioamides or thioureas to form the thiazole ring. For example, chloromethyl-thiazole intermediates (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) can be alkylated with ammonia or amines to introduce the methanamine group . Purification often employs recrystallization or column chromatography under inert conditions to prevent decomposition. Reaction yields are optimized by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving hydrogen bonding or crystal packing influenced by the trifluoromethyl group .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: δ ~8.5 ppm (thiazole C-H), δ ~4.2 ppm (methanamine -CH₂-), and δ ~7.5–8.0 ppm (aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 291.05) .
  • Computational analysis : Multiwfn software evaluates electron localization (ELF) or electrostatic potential (ESP) to correlate with reactivity .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of hydrochloride vapors .
  • Storage : Store in amber glass containers at 2–8°C under nitrogen to prevent moisture absorption and degradation. Avoid proximity to oxidizing agents .
  • Spill management : Neutralize acidic residues with sodium bicarbonate, followed by absorption via silica gel or vermiculite .

Advanced Questions

Q. How can researchers resolve contradictions in solubility data across different solvents?

  • Methodological Answer : Systematic solubility studies should be conducted using the shake-flask method. For polar aprotic solvents (e.g., DMSO), measure saturation concentrations via UV-Vis spectroscopy (λmax ~260 nm). For non-polar solvents (e.g., hexane), use gravimetric analysis after vacuum filtration. Discrepancies may arise from polymorphic forms or residual solvents; control experiments with purified batches and XRD analysis are recommended .

Q. What strategies enhance stereochemical control during synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed couplings) can induce enantioselectivity in the methanamine moiety. Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). For diastereomers, NOESY NMR identifies spatial proximity between thiazole protons and the trifluoromethyl group .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model binding affinity with target proteins (e.g., kinases or GPCRs). The trifluoromethyl group’s hydrophobicity and thiazole’s π-stacking capability are critical for ligand-receptor interactions .
  • Quantum mechanics : Calculate Fukui indices via Multiwfn to identify nucleophilic/electrophilic sites for functionalization .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes under physiological conditions (e.g., 310 K, 1 atm) .

Q. What crystallographic challenges arise from the trifluoromethyl group?

  • Methodological Answer : The CF₃ group causes disorder in crystal lattices due to rotational freedom. Mitigate this by growing crystals at low temperatures (−50°C) or using bulky counterions (e.g., PF₆⁻) to restrict motion. SHELXL’s PART instruction refines disordered models, and SQUEEZE (Platon) corrects solvent-accessible voids .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., free amine or thiazole ring-opened species) across pH 1–7 buffers. Use ¹⁹F NMR to track trifluoromethyl group integrity. Contradictions may stem from impurity profiles or buffer composition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
Reactant of Route 2
[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.